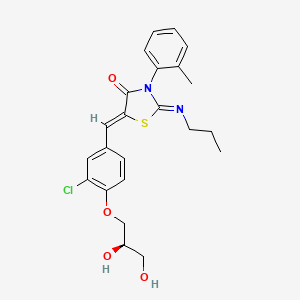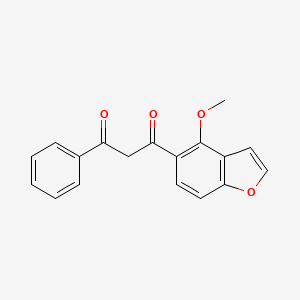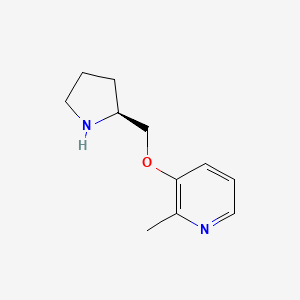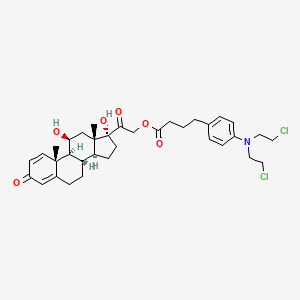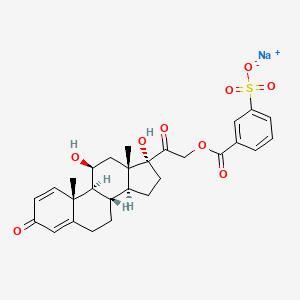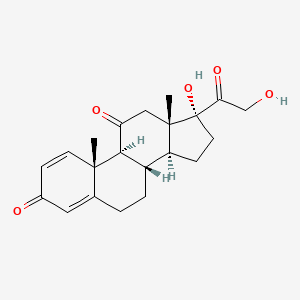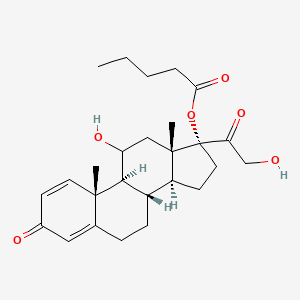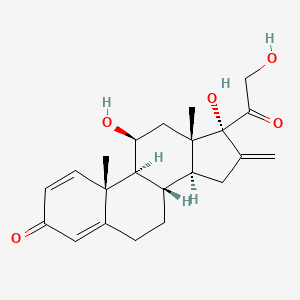
Pyrido(2,3-d)pyrimidin-7(8H)-one, 6-(2,6-dichlorophenyl)-2-((4-fluorophenyl)amino)-8-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-0173956 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in catalysis and its potential use in various industrial and biomedical applications.
Preparation Methods
The synthesis of PD-0173956 involves several methods, including chemical reduction, deposition-precipitation, and impregnation. For instance, one method involves the use of a palladium precursor such as palladium chloride, which is reduced using a chemical reducing agent under controlled conditions . Industrial production methods often involve large-scale chemical reduction processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
PD-0173956 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in an oxidative addition reaction, PD-0173956 can form palladium nanoparticles, which are highly active in catalytic processes .
Scientific Research Applications
PD-0173956 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes. In biology and medicine, PD-0173956 is being explored for its potential use in drug delivery systems and as an antimicrobial agent. Its unique properties make it suitable for use in industrial applications, such as in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of PD-0173956 involves its interaction with specific molecular targets and pathways. For instance, in catalytic processes, PD-0173956 acts as a catalyst by facilitating the transfer of electrons between reactants, thereby accelerating the reaction rate. The molecular targets involved in these processes include various organic molecules and metal ions, which interact with PD-0173956 to form intermediate complexes that lead to the desired products .
Comparison with Similar Compounds
PD-0173956 can be compared with other similar compounds such as palladium chloride and palladium acetate. While these compounds share some common properties, PD-0173956 is unique in its higher catalytic activity and stability under various reaction conditions. Similar compounds include palladium nanoparticles and other palladium-based catalysts, which are also used in various catalytic processes .
Properties
| 305820-76-2 | |
Molecular Formula |
C20H13Cl2FN4O |
Molecular Weight |
415.2 g/mol |
IUPAC Name |
6-(2,6-dichlorophenyl)-2-(4-fluoroanilino)-8-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H13Cl2FN4O/c1-27-18-11(9-14(19(27)28)17-15(21)3-2-4-16(17)22)10-24-20(26-18)25-13-7-5-12(23)6-8-13/h2-10H,1H3,(H,24,25,26) |
InChI Key |
ZSHRAUSJZQDIJR-UHFFFAOYSA-N |
SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)F |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PD 173956 PD-173956 PD173956 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


